molecular formula C12H16O3 B12617113 2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione CAS No. 918820-24-3

2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione

Katalognummer: B12617113
CAS-Nummer: 918820-24-3
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: DYRXEBPNLORVRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclopentyl group and a cyclohexane-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with cyclopentyl aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.

Wissenschaftliche Forschungsanwendungen

2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane-1,3-dione: A simpler analog that lacks the cyclopentyl group.

    Cyclopentyl methyl ketone: Contains a cyclopentyl group but lacks the dione moiety.

    Indane-1,3-dione: A structurally similar compound with different substituents.

Uniqueness

2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione is unique due to the presence of both the cyclopentyl group and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

918820-24-3

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-[cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C12H16O3/c13-9-6-3-7-10(14)11(9)12(15)8-4-1-2-5-8/h8,15H,1-7H2

InChI-Schlüssel

DYRXEBPNLORVRS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=C2C(=O)CCCC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.